

An In-depth Technical Guide to the Discovery and Synthesis of L319

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Compound of Interest		
Compound Name:	L319	
Cat. No.:	B15578489	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The designation "**L319**" is associated with at least three distinct therapeutic candidates, each with a unique discovery path, mechanism of action, and chemical nature. This document provides a comprehensive technical overview of each entity to clarify this ambiguity and serve as a detailed guide for researchers. The three molecules are:

- **L319** (Lipid 319): An ionizable, biodegradable lipid (CAS 1351586-50-9) designed for the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics.
- A-319: A recombinant bispecific T-cell engager (BiTE) antibody that targets CD19 on B-cells and CD3 on T-cells, under investigation for the treatment of B-cell malignancies and autoimmune diseases.
- VU319 (VU0467319): A potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) that has completed Phase I clinical trials for the treatment of cognitive impairments in disorders such as Alzheimer's disease.

This guide details the discovery, synthesis or production, mechanism of action, and available quantitative data for each of these compounds, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

L319: The Ionizable Lipid for RNA Delivery



Discovery and Overview

L319, also known as O-8670, is a novel, ionizable, and biodegradable lipid developed for the delivery of nucleic acids like siRNA and mRNA.[1][2][3] Its discovery was aimed at creating a lipid nanoparticle (LNP) component that is both effective in vivo and has a favorable safety profile, characterized by rapid elimination.[2] The full chemical name for **L319** is di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, and its CAS number is 1351586-50-9.[1][3] **L319**-containing LNPs have demonstrated efficient gene silencing in preclinical models.[1]

Synthesis Pathway

The synthesis of **L319** is described in patent literature, specifically WO-2011153493-A2.[4] While a detailed, step-by-step protocol from a peer-reviewed academic journal is not readily available, the general synthetic strategy involves the esterification of a central di-acid core. A putative synthesis pathway is outlined below, based on standard organic chemistry principles for constructing such a molecule.



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Putative Synthesis Workflow for **L319**.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation:

A common method for formulating **L319**-containing LNPs for RNA delivery is through microfluidic mixing.



- Preparation of Lipid Stock Solution: A stock solution of the lipids is prepared in ethanol. A typical molar ratio might be 50:10:38.5:1.5 of L319:DSPC:Cholesterol:PEG-lipid.
- Preparation of RNA Solution: The RNA (siRNA or mRNA) is diluted in an aqueous buffer, typically a sodium acetate buffer at a low pH (e.g., pH 4.0), to ensure the ionizable lipid becomes protonated.
- Microfluidic Mixing: The ethanol-lipid solution and the aqueous RNA solution are rapidly
 mixed using a microfluidic device (e.g., a T-junction mixer). The rapid change in solvent
 polarity causes the lipids to self-assemble around the RNA, forming LNPs.
- Purification and Buffer Exchange: The resulting LNP solution is then dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a more neutral surface charge for in vivo applications.

Ouantitative Data

Parameter	Value	Source
рКа	6.38	[2]
CAS Number	1351586-50-9	[1][3]
Molecular Formula	C41H75NO6	[3]
Molecular Weight	678.05 g/mol	[3]

A-319: The CD19xCD3 Bispecific Antibody Discovery and Overview

A-319 is a recombinant, bispecific, single-chain antibody designed to engage T-cells to kill B-cells. It targets the CD19 antigen, which is broadly expressed on B-cells, including malignant B-cells in lymphomas and leukemias, and the CD3 antigen on T-cells.[5] This dual-targeting mechanism redirects a patient's own T-cells to eliminate the target B-cells.[5] A-319 is under clinical investigation for the treatment of relapsed or refractory B-cell lymphoma and systemic lupus erythematosus (SLE).[6]

Production Pathway

Foundational & Exploratory

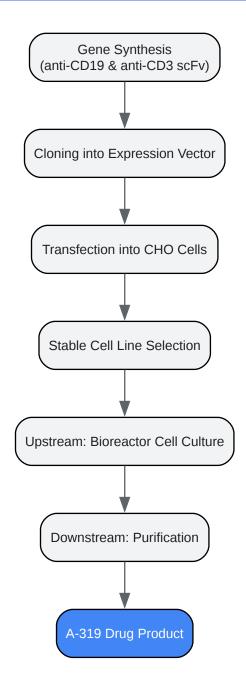




As a recombinant protein, A-319 is not produced via a chemical synthesis pathway but through a biotechnological process.

- Gene Synthesis and Cloning: The DNA sequences encoding the single-chain Fv (scFv)
 fragments for both the anti-CD19 and anti-CD3 variable domains are synthesized. These are
 then joined by a flexible peptide linker sequence and cloned into an expression vector
 suitable for mammalian cells.
- Transfection and Cell Line Development: The expression vector is transfected into a host cell line, typically Chinese Hamster Ovary (CHO) cells. Stable cell lines that secrete high levels of the bispecific antibody are then selected and expanded.
- Upstream Processing (Cell Culture): The selected CHO cell line is grown in large-scale bioreactors in a serum-free medium to produce the A-319 antibody.
- Downstream Processing (Purification): The A-319 antibody is harvested from the cell culture supernatant and purified using a series of chromatography steps (e.g., affinity chromatography, ion exchange, size exclusion) to yield a highly pure and active final product.





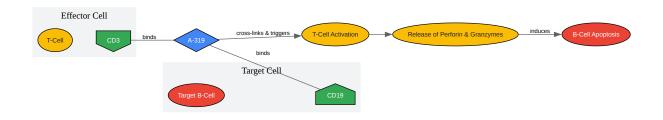
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Biotechnological Production Workflow for A-319.

Mechanism of Action and Signaling Pathway

A-319 functions as a T-cell engager. By simultaneously binding to CD19 on a B-cell and CD3 on a T-cell, it forms a cytolytic synapse between the two cells. This engagement activates the T-cell, leading to the release of cytotoxic granules (containing perforin and granzymes) and the secretion of pro-inflammatory cytokines, which ultimately induces apoptosis in the target B-cell.





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Mechanism of Action for A-319 Bispecific Antibody.

Quantitative Data

Clinical trial data for A-319 is emerging. Key trials include NCT04056975 for B-cell lymphoma and NCT06400537 for SLE.[6]

Parameter	Population	Details	Source
Phase I Trial	Relapsed/Refractory B-cell Lymphoma	Dose-escalation study to assess safety and tolerability.	[6]
Phase I Trial	Active/Refractory SLE	Investigating safety, tolerability, PK, and PD.	

VU319: The M1 Positive Allosteric Modulator Discovery and Overview

VU319 (also known as VU0467319) is a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) discovered at the Warren Center for Neuroscience Drug Discovery at Vanderbilt University.[4] It was developed to enhance cognitive function in neurological and psychiatric disorders, such as Alzheimer's disease, by potentiating the effects



of the endogenous neurotransmitter acetylcholine at the M1 receptor.[4] VU319 is noted for its high CNS penetration and a favorable safety profile, having successfully completed a Phase I single ascending dose (SAD) clinical trial.[4]

Synthesis Pathway

Two primary synthetic routes for VU319 have been published: an optimized discovery chemistry route and a process route for large-scale manufacturing.[4]

Process Chemistry Route for VU319 Synthesis:



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Large-Scale Process Synthesis of VU319.

Experimental Protocols

Synthesis of Benzylamine Intermediate (19) (Discovery Route):

- Suzuki Coupling: Indazole boronic ester (17) is coupled with bromobenzaldehyde (18) using a palladium catalyst (e.g., PdCl2(dppf)·DCM) and a base (e.g., Cs2CO3) in a suitable solvent system (e.g., THF:H2O).
- Oximation: The resulting aldehyde is converted to an oxime by reacting it with hydroxylamine hydrochloride (NH2OH·HCl) and a base like sodium acetate in ethanol.

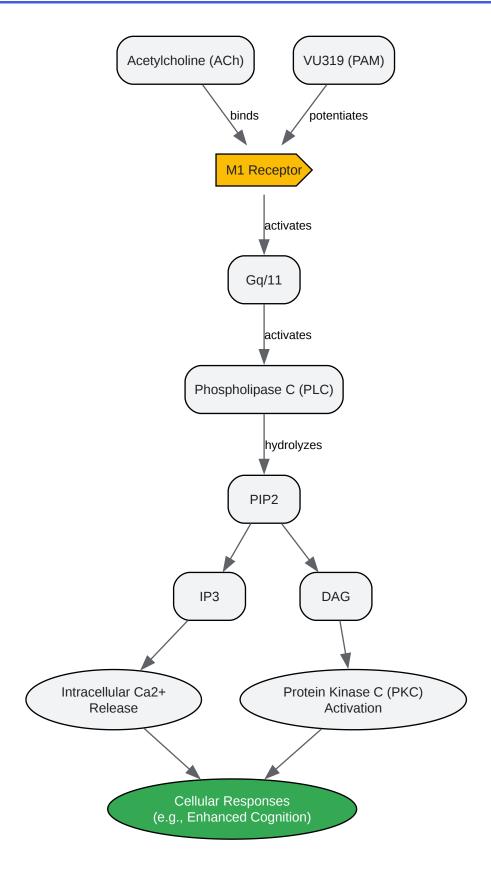


• Reduction: The oxime is then reduced to the primary amine (19) using zinc dust in acetic acid. The product is purified via standard methods.[4]

Mechanism of Action and Signaling Pathway

VU319 is a positive allosteric modulator, meaning it binds to a site on the M1 receptor that is different from the acetylcholine binding site (the orthosteric site). This binding does not activate the receptor on its own but increases the receptor's affinity for and/or efficacy of acetylcholine. [4] Activation of the M1 receptor, a Gq/11-coupled GPCR, leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses that are thought to underlie improvements in learning and memory.





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M1 Receptor Signaling Pathway Modulated by VU319.



Quantitative Data

In Vitro Potency and Selectivity:

Parameter	Species	Value	Source
M1 PAM EC50	Human	492 ± 2.9 nM	[4]
M1 PAM EC50	Rat	398 ± 195 nM	[1]
M1 Agonism EC50	Human	> 30 μM	[4]
M2-M5 Selectivity	Human & Rat	EC50 > 30 μM	[1][4]

Pharmacokinetics (Rodent):

Parameter	Species	Value	Source
Plasma:Brain Partitioning (Kp)	Mouse	0.77	[4]
Plasma:Brain Partitioning (Kp)	Rat	0.64	[4]
Unbound Kp (Kp,uu)	Mouse	1.3	[4]
Unbound Kp (Kp,uu)	Rat	0.91	[4]

Phase I Clinical Trial (Single Ascending Dose):



Parameter	Details	Source
Dose Range	60, 120, 240, 400, 600 mg (oral)	
Half-life (t1/2)	30 to 55 hours	
Safety	Favorable profile, no dose- limiting side effects observed	
Cognitive Effects	Faster response on continuous performance test at 600 mg (p=0.03)	_
Target Engagement (ERP)	Larger P300 amplitudes at 400 & 600 mg	_

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